

2-Chloropropanal: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 2-Chloropropanal

Cat. No.: B1595544

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloropropanal, an alpha-chloro aldehyde, is a versatile and reactive organic compound that serves as a crucial building block in a multitude of synthetic pathways. Its unique bifunctional nature, possessing both an electrophilic carbonyl group and a reactive carbon-chlorine bond, makes it an important intermediate in the synthesis of a wide array of commercially valuable molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides an in-depth overview of **2-Chloropropanal**, encompassing its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and its significant applications in drug discovery and development.

Core Data

The fundamental properties of **2-Chloropropanal** are summarized in the tables below for easy reference and comparison.

Table 1: Chemical Identity and Molecular Properties^[1]

Identifier	Value
Chemical Name	2-Chloropropanal
Synonyms	α -Chloropropionaldehyde, 2-Chloropropionaldehyde
CAS Number	683-50-1
Molecular Formula	C ₃ H ₅ ClO
Molecular Weight	92.52 g/mol
IUPAC Name	2-chloropropanal
InChI Key	UAARVZGODBESIF-UHFFFAOYSA-N
Canonical SMILES	CC(C=O)Cl

Table 2: Physicochemical Properties[1]

Property	Value
Appearance	Colorless liquid
Density	1.061 g/cm ³
Boiling Point	83.5 °C at 760 mmHg
Flash Point	7 °C
Solubility	Soluble in organic solvents

Synthesis of 2-Chloropropanal: Experimental Protocols

The primary industrial synthesis of **2-Chloropropanal** involves the direct chlorination of propanal. Several methods have been developed to optimize this process, focusing on improving yield, purity, and safety.

Protocol 1: Direct Chlorination with Acid Catalyst[2][3]

This method utilizes an acid catalyst to facilitate the chlorination of propanal.

Materials:

- Propanal
- Dichloromethane (solvent)
- 36.5% Hydrochloric acid (catalyst)
- Chlorine gas
- Nitrogen gas
- Four-neck flask equipped with a stirrer, thermometer, gas inlet tube, and condenser

Procedure:

- In a four-neck flask, combine 102 g (1.2 moles) of dichloromethane and 5 g (0.05 moles) of 36.5% hydrochloric acid.
- Protect the reaction from light and cool the mixture to 10-15 °C.
- Purge the system with nitrogen gas for 10 minutes.
- Introduce chlorine gas at a flow rate of 17 L/hr.
- After 10 minutes of chlorine gas flow, begin the dropwise addition of 58.1 g (1 mole) of propanal over a period of 2 hours, maintaining the temperature at 10-15 °C.
- Once the addition is complete, continue passing chlorine gas for an additional hour.
- Stop the chlorine flow and purge the system with nitrogen gas for 30 minutes to remove excess chlorine.
- The resulting chlorinated solution is then subjected to vacuum distillation. Collect the fraction at 60-62 °C / 185 mmHg.

Expected Outcome: This protocol typically yields **2-Chloropropanal** with a purity of 99% and a yield of approximately 92.4%.^[2]

Protocol 2: Phase-Transfer Catalyzed Chlorination^[4]

This modern approach employs a quaternary ammonium salt as a phase-transfer catalyst to enhance reaction efficiency and reduce environmental impact.

Materials:

- Propanal
- Dichloromethane (solvent)
- Quaternary ammonium salt (e.g., tetramethylammonium chloride, tetraethylammonium chloride)
- Chlorine gas
- Nitrogen gas
- Four-neck flask equipped with a stirrer, thermometer, gas inlet tube, and condenser

Procedure:

- In a four-neck flask, dissolve the quaternary ammonium salt (0.5% to 2% of the molar weight of propanal) in dichloromethane (molar ratio of dichloromethane to propanal of 0.5-2.5:1).
- Protect the reaction from light and purge the system with nitrogen gas.
- Cool the reaction mixture to the desired temperature (typically between -10 °C and 5 °C).
- Introduce chlorine gas and propanal simultaneously or intermittently, maintaining a molar ratio of propanal to chlorine between 1:1 and 1:4.
- After the reaction is complete, the resulting solution is worked up, typically involving washing and subsequent vacuum distillation to isolate the pure **2-Chloropropanal**.

Expected Outcome: This method offers high product purity (>99%) and yields exceeding 90%, with the added benefits of milder reaction conditions and reduced acid waste.[3]

Key Reactions and Applications in Drug Development

2-Chloropropanal is a cornerstone in the synthesis of heterocyclic compounds, which are prevalent scaffolds in numerous pharmaceutical agents.

Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and widely utilized reaction for the formation of thiazole rings. **2-Chloropropanal** serves as a key α -haloaldehyde in this reaction.

Experimental Protocol: Synthesis of 2-Amino-5-methylthiazole[4]

Materials:

- Aqueous solution of **2-Chloropropanal**
- Thiourea
- Reaction vessel

Procedure:

- To an aqueous solution containing **2-Chloropropanal**, add thiourea in a molar ratio of approximately 1:1.
- Heat the reaction mixture to a temperature between 40 °C and 100 °C. The reaction is typically complete within 1 to 15 hours.
- Upon completion, the reaction mixture is cooled, and the 2-amino-5-methylthiazole can be isolated and purified using standard techniques such as crystallization or chromatography.

Significance in Drug Development: Thiazole moieties are present in a wide range of pharmaceuticals, including antimicrobials, anti-inflammatory agents, and anticancer drugs. The

ability to efficiently synthesize substituted thiazoles using **2-Chloropropanal** is therefore of great importance to medicinal chemists.

Visualization of the Hantzsch Thiazole Synthesis



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Caption: Hantzsch synthesis of 2-amino-5-methylthiazole.

Applications in Agrochemicals

Beyond pharmaceuticals, **2-Chloropropanal** is a vital intermediate in the production of various agrochemicals. It is a precursor for the synthesis of fungicides, herbicides, and insecticides, contributing to crop protection and enhanced agricultural yields.[5][6]

Safety and Handling

2-Chloropropanal is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as highly flammable, toxic if swallowed, toxic in contact with skin, and causes severe skin burns and eye damage.[7]

Personal protective equipment, including gloves, safety goggles, and a lab coat, is mandatory when working with this chemical. For detailed safety information, always refer to the Safety Data Sheet (SDS).

Conclusion

2-Chloropropanal is a highly valuable and versatile chemical intermediate with significant applications in both the pharmaceutical and agrochemical sectors. Its reactivity allows for the efficient synthesis of a diverse range of heterocyclic compounds, which are essential components of many commercial products. The continued development of improved and greener synthetic methodologies for **2-Chloropropanal** will undoubtedly enhance its utility and contribute to advancements in drug discovery and agricultural science.

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